An In-Depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Benzoxazole Scaffold and the Strategic Introduction of Fluorine
Benzoxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The rigid, planar structure of the benzoxazole core serves as a versatile scaffold for the development of novel therapeutic agents.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The difluoromethoxy group (-OCHF₂) is a particularly valuable substituent due to its unique combination of electronic and steric properties. It generally increases lipophilicity, albeit to a lesser extent than the more common trifluoromethoxy (-OCF₃) group, which can enhance membrane permeability and oral absorption.[2] Crucially, the hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, a rare characteristic for a lipophilic moiety.[3] This allows it to serve as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability while maintaining key interactions with biological targets.[4]
The presence of an ethyl group at the 6-position of the benzoxazole ring is expected to further modulate the compound's lipophilicity and steric profile, potentially influencing its binding affinity and selectivity for biological targets.[5] This guide will explore the predicted physicochemical landscape of 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole, providing a foundational understanding for its potential applications in drug discovery.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide valuable estimates of a molecule's physicochemical properties, which are crucial for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Property | Predicted Value | Method/Justification |
| Molecular Formula | C₁₀H₉F₂NO₂ | - |
| Molecular Weight | 213.18 g/mol | - |
| logP (Octanol-Water Partition Coefficient) | 3.1 - 3.5 | Prediction based on the lipophilic contributions of the benzoxazole core, the difluoromethoxy group, and the ethyl group. Online prediction tools often yield values in this range for similarly substituted aromatics.[6][7] |
| Aqueous Solubility (logS) | -3.5 to -4.5 | Estimated based on the predicted high logP. Generally, as lipophilicity increases, aqueous solubility decreases.[8] |
| pKa (Acid Dissociation Constant) | Basic pKa: 1.5 - 2.5 | The benzoxazole nitrogen is weakly basic. The electron-withdrawing nature of the difluoromethoxy group is expected to further decrease its basicity compared to an unsubstituted benzoxazole.[9] |
| Melting Point | 60 - 90 °C | Prediction based on the properties of similarly sized and substituted aromatic heterocyclic compounds. |
| Boiling Point | 280 - 320 °C | Estimated based on the molecular weight and polarity of the compound. |
| Polar Surface Area (PSA) | 38.9 Ų | Calculated based on the contributions of the oxygen and nitrogen atoms in the benzoxazole ring. |
Expert Insights: The predicted logP value suggests that 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole will have good membrane permeability, a desirable characteristic for oral drug candidates. However, its predicted low aqueous solubility may present formulation challenges. The weakly basic nature of the molecule means it will be predominantly in a neutral form at physiological pH.
Synthesis and Structural Elucidation
Plausible Synthetic Pathway
A plausible and efficient method for the synthesis of 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole involves the condensation of a substituted 2-aminophenol with a suitable difluoromethoxylated reagent. A general and widely applicable approach is the reaction of a 2-aminophenol with an acid or its derivative, often facilitated by a coupling agent or under dehydrating conditions.[10][11]
A specific proposed route is outlined below:
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethyl-2-aminophenol (1 equivalent) and polyphosphoric acid (PPA) or Eaton's reagent (7.7% wt P₂O₅ in MeSO₃H) as the solvent and dehydrating agent.
-
Addition of Reagent: Slowly add difluoroacetic acid (1.1 equivalents) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 120-140°C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of ~7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole.
Trustworthiness of the Protocol: This protocol is based on well-established methods for benzoxazole synthesis.[10] The use of PPA or Eaton's reagent provides a strong dehydrating environment necessary for the intramolecular cyclization. The work-up and purification steps are standard procedures in organic synthesis to ensure the isolation of a pure product.
Predicted Spectroscopic Data for Structural Confirmation
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized compound.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.5-7.2 (m, 3H): Aromatic protons of the benzoxazole ring. The substitution pattern will lead to a complex multiplet.
-
δ 6.8-6.6 (t, 1H, J ≈ 73 Hz): Characteristic triplet for the proton of the difluoromethoxy group.
-
δ 2.8 (q, 2H, J ≈ 7.6 Hz): Methylene protons of the ethyl group.
-
δ 1.3 (t, 3H, J ≈ 7.6 Hz): Methyl protons of the ethyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 160-165 (t, J ≈ 30 Hz): Carbon of the difluoromethoxy group.
-
δ 150-155: C2 carbon of the benzoxazole ring.
-
δ 140-145: Quaternary carbons of the benzoxazole ring.
-
δ 125-110: Aromatic carbons of the benzoxazole ring.
-
δ 29: Methylene carbon of the ethyl group.
-
δ 16: Methyl carbon of the ethyl group.
-
Online NMR prediction tools can provide more specific chemical shift estimations.[12][13]
-
3100-3000 cm⁻¹: Aromatic C-H stretching.[14]
-
2970-2850 cm⁻¹: Aliphatic C-H stretching of the ethyl group.
-
1620-1580 cm⁻¹: C=N stretching of the oxazole ring.
-
1500-1400 cm⁻¹: Aromatic C=C stretching.[14]
-
1250-1000 cm⁻¹: Strong C-O-C and C-F stretching bands, characteristic of the difluoromethoxy group.[15]
-
Molecular Ion (M⁺): m/z = 213.
-
Key Fragmentation Pathways: The fragmentation pattern is expected to show losses characteristic of the substituents.
The loss of a methyl radical (•CH₃) from the ethyl group to give a fragment at m/z 198 is a likely fragmentation pathway.[16] Another expected fragmentation is the loss of the entire ethyl group (•C₂H₅) to yield an ion at m/z 184. Cleavage of the difluoromethoxy group would result in a fragment at m/z 146. More complex fragmentation patterns involving the benzoxazole ring are also possible. Online fragmentation prediction tools can offer more detailed insights.[17]
Conclusion: A Promising Scaffold for Further Investigation
This technical guide has provided a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic data for 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole. The strategic combination of the versatile benzoxazole core with the unique properties of the difluoromethoxy and ethyl groups suggests that this molecule holds significant potential as a scaffold for the development of novel therapeutic agents. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating further investigation into the biological activities and potential applications of this promising compound.
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